GSK8814, also known as 8-(((3r,4r,5s)-3-((4,4-Difluorocyclohexyl)methoxy)-5-Methoxypiperidin-4-yl)amino)-3-methyl-5-(5-methylpyridin-3-yl)-1,7-naphthyridin-2(1H)-one, is a potent and selective inhibitor of the ATAD2 bromodomain. [] It serves as a valuable chemical probe in scientific research to investigate the biological functions of ATAD2, a protein implicated in cancer development. [] GSK8814 achieves its selectivity by targeting a specific conformation of the ATAD2 bromodomain, differentiating it from other bromodomain-containing proteins like BET bromodomains. []
GSK8814 is a selective chemical probe designed to inhibit the bromodomains of the ATAD2 and ATAD2B proteins. These bromodomains are critical in recognizing acetylated lysine residues on histones, thereby influencing gene expression and chromatin dynamics. GSK8814 has garnered attention due to its potential applications in cancer research, particularly in understanding the role of bromodomains in tumorigenesis and therapeutic resistance.
GSK8814 is classified as a small molecule inhibitor targeting bromodomains, specifically those associated with the ATPase family of proteins. Its chemical structure is characterized by a naphthyridone core, which is modified to enhance its binding affinity and selectivity for the ATAD2 bromodomain. The compound is identified by its CAS number 1997369-78-4 and has been documented in various chemical databases and publications as a tool for studying bromodomain functions in cellular processes .
The synthesis of GSK8814 involves several key steps:
The synthetic route has been optimized to yield GSK8814 with high purity, enabling reliable biological evaluations.
GSK8814's molecular structure includes a naphthyridone core with specific substituents that enhance its interaction with the ATAD2 bromodomain. Key structural features include:
The compound's binding affinity has been quantified, yielding a pKd value of 8.1, indicating strong interaction with the target .
GSK8814 undergoes several chemical reactions during its synthesis:
These reactions are optimized for yield and specificity, ensuring that GSK8814 retains its desired biological activity.
GSK8814 exerts its biological effects by selectively inhibiting the ATAD2 bromodomain. The mechanism involves:
This mechanism has been validated through various assays demonstrating GSK8814's efficacy in disrupting bromodomain-mediated processes in cancer cells .
GSK8814 exhibits several notable physical and chemical properties:
These properties contribute to its utility as a research tool in studying bromodomain functions .
GSK8814 serves multiple scientific purposes:
GSK8814 is a potent and selective chemical probe designed to target the bromodomains of ATAD2 (ATPase Family AAA Domain-Containing Protein 2) and its paralog ATAD2B. Developed through collaborative efforts between GlaxoSmithKline and the Structural Genomics Consortium, this tool compound enables precise investigation of ATAD2/ATAD2B function in epigenetic regulation and oncology. With a binding constant (pKd) of 8.1 measured by isothermal titration calorimetry (ITC) and cellular target engagement at 2 µM (EC50), GSK8814 achieves >100-fold selectivity over other bromodomains and >1,000-fold selectivity over BRD4. Its companion negative control, GSK8815, exhibits significantly reduced potency (pKd=5.5), allowing rigorous validation of on-target effects [1] [3] [8].
Table 1: Molecular Characteristics of GSK8814
Property | Value | Measurement Method |
---|---|---|
Molecular Weight | 527.3 g/mol | - |
Molecular Formula | C₂₈H₃₅F₂N₅O₃ | - |
ATAD2 Binding Constant (Kd) | 7.94 nM (pKd=8.1) | ITC |
BROMOscan Potency (Ki) | 1.25 nM (pKi=8.9) | Competitive binding |
Acetylated H4 Displacement | 50.1 nM (pIC₅₀=7.3) | TR-FRET |
Cellular NanoBRET EC₅₀ | 2 µM | NanoBRET assay |
BRD4 Selectivity | >1,000-fold vs. ATAD2 | BROMOscan panel |
GSK8814 emerged from a structure-based drug design campaign addressing ATAD2's challenging bromodomain architecture. Initial crystallography revealed a deep, narrow binding pocket with a unique zinc-binding motif, complicating ligand development [1] [5]. Bamborough et al. (2016) optimized a triazolopyridazine scaffold to exploit this topology, achieving:
Selectivity was validated using the BROMOscan platform, profiling 48 bromodomains. GSK8814 exhibited exceptional specificity, with only marginal activity against BRD9 (Kd <100 nM) and no significant binding to 40 non-bromodomain off-targets [1] [3] [7].
ATAD2 bromodomains function as epigenetic "readers" that recognize acetylated lysine residues on histone H3 and H4 tails. This interaction facilitates:
GSK8814 disrupts these processes by competitively blocking acetyl-lysine binding. In NanoBRET assays, it displaces histone H3.3-HaloTag from NanoLuc-ATAD2 fusion proteins, confirming direct target engagement in live cells [1] [9]. Unlike pan-BET inhibitors, GSK8814's selectivity avoids broad transcriptional shutdown, enabling precise dissection of ATAD2-specific biology [6] [7].
ATAD2 overexpression correlates with poor prognosis across 20+ malignancies due to its dual functions:
Table 2: ATAD2 Overexpression in Human Cancers and Associated Pathways
Cancer Type | Upstream Regulators | Downstream Pathways | Clinical Impact |
---|---|---|---|
Breast cancer | MYC, E2F1, ERα | PI3K/AKT/mTOR, KIFs | Reduced survival (HR=2.1) |
Gastric cancer | HIF-1α | pRb-E2F1, ESR1 | Metastasis promotion |
Ovarian cancer | miR-372, miR-302 | PI3K/AKT, MAPK | Chemoresistance |
Hepatocellular carcinoma | miR-372 | E2F2, SMO/GLI, p53/p38 | Tumor staging correlation |
Colorectal cancer | miR-126-5p | TRIM25, miR-520a | Recurrence risk |
GSK8814 validates ATAD2's pharmacological tractability. In LNCaP prostate cancer cells, it reduces colony formation (IC₅₀=2.7 µM) and downregulates cell cycle genes (CDK1, CCNA2). Similar effects occur in ovarian and esophageal carcinoma models, confirming on-target suppression of proliferation [1] [4] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: